molecular formula C12H24N2O2 B1529358 tert-butyl N-[(6-methylpiperidin-3-yl)methyl]carbamate CAS No. 1310213-19-4

tert-butyl N-[(6-methylpiperidin-3-yl)methyl]carbamate

Cat. No. B1529358
M. Wt: 228.33 g/mol
InChI Key: NXXUMFZHNHWZLA-UHFFFAOYSA-N
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Description

“tert-butyl N-[(6-methylpiperidin-3-yl)methyl]carbamate” is a chemical compound with the molecular formula C12H24N2O2 . It is also known as "tert-butyl (6-methyl-3-piperidinyl)methylcarbamate" .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H24N2O2/c1-9-5-6-10(7-13-9)8-14-11(15)16-12(2,3)4/h9-10,13H,5-8H2,1-4H3,(H,14,15) . This indicates that the compound has a piperidine ring with a methyl group at the 6th position and a carbamate group attached to the nitrogen of the piperidine ring.

Scientific Research Applications

α-Aminated Methyllithium Catalysis

A study by Ortiz, Guijarro, and Yus (1999) explores the catalysis involving tert-butyl N-(chloromethyl)-N-methyl carbamate in the presence of lithium powder and catalytic 4,4′-di-tert-butylbiphenyl (DTBB). This process, conducted at -78°C, leads to functionalized carbamates, demonstrating the compound's utility in synthesizing substituted 1,2-diols from carbonyl compounds through deprotection techniques (Ortiz, Guijarro, & Yus, 1999).

Synthesis and Diels-Alder Reaction

Research by Padwa, Brodney, and Lynch (2003) describes the use of tert-butyl carbamates in the preparation and Diels-Alder reaction of 2-amido substituted furan, highlighting the compound's role in generating intermediates for further synthetic applications (Padwa, Brodney, & Lynch, 2003).

Chemoselective Transformations

Sakaitani and Ohfune (1990) studied the chemoselective transformation of amino protecting groups via tert-butyldimethylsilyl carbamates. This research demonstrates the compound's effectiveness in converting N-tert-butoxycarbonyl and N-benzyloxycarbonyl groups into N-ester type compounds under mild conditions, showcasing its utility in synthetic organic chemistry (Sakaitani & Ohfune, 1990).

Spirocyclopropanated Analogues Synthesis

Brackmann et al. (2005) detail the conversion of tert-butyl N-[1-(hydroxymethyl)cyclopropyl]carbamate into spirocyclopropanated analogues of insecticides, demonstrating the compound's application in the development of agrochemicals. This synthesis involves a cocyclization process, highlighting the compound's versatility in generating structurally complex molecules (Brackmann et al., 2005).

Isomorphous Crystal Structures

A study by Baillargeon et al. (2017) on tert-butyl carbamates explores the isomorphous crystal structures of derivatives, providing insights into hydrogen and halogen bonds involving carbonyl groups. This research contributes to our understanding of molecular interactions and crystal engineering (Baillargeon et al., 2017).

Safety And Hazards

This compound may be harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation . Always handle it with appropriate safety measures.

properties

IUPAC Name

tert-butyl N-[(6-methylpiperidin-3-yl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-9-5-6-10(7-13-9)8-14-11(15)16-12(2,3)4/h9-10,13H,5-8H2,1-4H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXXUMFZHNHWZLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CN1)CNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-[(6-methylpiperidin-3-yl)methyl]carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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